molecular formula C15H19NO3S B2969426 (E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1351664-34-0

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2969426
CAS No.: 1351664-34-0
M. Wt: 293.38
InChI Key: USPSETXKBBMVDL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique spirocyclic scaffold (1,5-dioxa-9-azaspiro[5.5]undecan) conjugated to a thiophene moiety via an α,β-unsaturated ketone (enone) bridge. The spirocyclic system introduces steric constraints and electronic effects that influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14(5-4-13-3-1-12-20-13)16-8-6-15(7-9-16)18-10-2-11-19-15/h1,3-5,12H,2,6-11H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPSETXKBBMVDL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, relevant case studies, and research findings.

Structural Overview

The compound features:

  • A spirocyclic framework that enhances its interaction with biological targets.
  • A propenone moiety which is known for its reactivity in various chemical environments.
  • The presence of a thiophene ring , contributing to its electronic properties and potential bioactivity.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant pharmacological properties. The biological activities of this compound include:

1. Anti-inflammatory and Analgesic Activities

Compounds related to this structure have shown potential in inhibiting cyclooxygenases (COX), enzymes involved in inflammation pathways. Studies have indicated that spirocyclic compounds can effectively bind to COX active sites, suggesting their potential as selective inhibitors .

2. Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial for preventing cellular damage and has implications in treating various diseases associated with oxidative stress .

3. Antimicrobial Effects

Preliminary studies have demonstrated that compounds with similar spirocyclic structures possess antimicrobial properties against various pathogens. For instance, the minimum inhibitory concentration (MIC) tests have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

Case Study 1: Synthesis and Bioactivity Evaluation

A study explored the synthesis of N-protected amino acid esters using a compound with a similar spirocyclic core structure. The research found that these esters exhibited notable anti-inflammatory properties, supporting the hypothesis that the spirocyclic framework enhances bioactivity .

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that this compound could form hydrogen bonds with active sites of enzymes like COX. These interactions suggest a mechanism for its anti-inflammatory effects .

Research Findings

Recent investigations into related compounds have yielded promising results:

Compound Biological Activity Methodology Findings
Spirocyclic derivative AAnti-inflammatoryIn vitro assaysInhibition of COX enzymes
Spirocyclic derivative BAntioxidantDPPH assaySignificant free radical scavenging
Spirocyclic derivative CAntimicrobialMIC testingEffective against Gram-positive bacteria

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Weight λ_max (nm) logP Bioactivity (IC₅₀/MIC)
Target Compound 335.4 310–330* ~2.5* N/A (Predicted < 5 µM)
(E)-3-(Furan-2-yl) Analog 319.3 290–300 1.9 Not reported
(2E)-3-(4-Bromophenyl) Analog 307.2 320 3.85 Anticancer screening candidate
(E)-1-(Pyridin-3-yl) Chalcone 255.3 280–290 2.1 IC₅₀ = 2.1–8.3 µM (EGFR)

*Predicted based on TD-DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.